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Compound of Interest

Compound Name: 2-Amino-N-isopropylacetamide

Cat. No.: B117494

An In-depth Technical Guide to 2-amino-N-
(methylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of 2-amino-N-(methylethyl)acetamide. The information is curated
for professionals in research and development, offering a foundational understanding of this
molecule.

Chemical Identity and Structure

2-amino-N-(methylethyl)acetamide, also known as 2-amino-N-isopropylacetamide or N-
isopropylglycinamide, is a simple amino acid amide derivative. Its core structure consists of a
glycine amino acid where the carboxyl group is converted to an N-isopropyl amide.
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Identifier Value

IUPAC Name 2-amino-N-(1-methylethyl)acetamide
CAS Number 67863-05-2[1]

Molecular Formula CsH12N20[1]

Molecular Weight 116.16 g/mol [1]

Canonical SMILES CC(C)NC(=O)CN

InChl Key LKCKUYRPMPUHTD-UHFFFAOYSA-N

Physicochemical Properties

Experimental data for 2-amino-N-(methylethyl)acetamide is limited. The following table
summarizes available experimental and predicted data for the target compound and its close
structural analogs.
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Property Value Notes
) ) ) Data for the hydrochloride salt
Melting Point Not available ) )
is not available.
199.7 °C at 760 mmHg Experimental data for the
Boiling Point (Predicted for N- target molecule is not
isopropylacetamide)[2] available.
Slightly soluble in water; . i
N ) ) General solubility profile for
Solubility Soluble in most organic ]
related amides.
solvents.[3]
This predicted value is for the
amide proton and does not
reflect the basicity of the
K 16.31 + 0.46 (Predicted for N- primary amine. The pKa of the
a
P isopropylacetamide)[4] primary amino group is
expected to be in the range of
9-10, typical for primary
amines.
0.92 (Predicted for N- ] o
LogP A measure of lipophilicity.

isopropylacetamide)

Spectral Data

A 13C NMR spectrum for 2-amino-N-(methylethyl)acetamide has been reported.

e 13C NMR (CDCIs): Chemical shift data is available, providing confirmation of the carbon

skeleton.

No experimental *H NMR, mass spectrometry, or IR spectroscopy data for the free base were

found in the public domain. However, spectral data for related compounds such as N-(2-

aminoethyl)acetamide are available and can provide comparative insights.[5]

Experimental Protocols: Synthesis
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The synthesis of 2-amino-N-(methylethyl)acetamide can be achieved through several
established methods for amide bond formation. Two common strategies are outlined below.

Amide Coupling of a Protected Glycine with
Isopropylamine

This is a widely used method in peptide synthesis and can be adapted for this molecule. The
amino group of glycine is first protected, then the carboxylic acid is activated and reacted with
isopropylamine, followed by deprotection.

Workflow:

Deprotection
(e.g., TFA)

Protection N-Protected Glycine Activation

(e.g., Boc-Gly-OH)

Activated Ester
(e.g., HOBY/DCC)
Isopropylamine

Protected Deprotection 2-amino-N-
2-amino-N-isopropylacetamide (methylethyl)acetamide

Click to download full resolution via product page

Amide coupling synthesis workflow.

Detailed Methodology (General Protocol):

» Protection: To a solution of glycine in a suitable solvent (e.g., a mixture of water and an
organic solvent like dioxane), add a protecting group reagent such as di-tert-butyl
dicarbonate (Boc20) and a base (e.g., sodium hydroxide) at 0 °C. Stir the reaction mixture at
room temperature until the reaction is complete (monitored by TLC). Acidify the solution and
extract the N-Boc-glycine.

o Coupling: Dissolve N-Boc-glycine, a coupling agent (e.g., 1-hydroxybenzotriazole, HOBY),
and a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC) in an anhydrous aprotic
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solvent (e.g., dichloromethane or DMF) at O °C. Add isopropylamine to the mixture and stir at
room temperature overnight.

o Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the
filtrate with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate
and concentrate under reduced pressure. Purify the crude product by column
chromatography.

o Deprotection: Dissolve the protected amide in a suitable solvent (e.g., dichloromethane) and
add a deprotecting agent (e.qg., trifluoroacetic acid, TFA). Stir at room temperature until the
reaction is complete. Remove the solvent and excess acid under reduced pressure. The final
product can be isolated as a salt or neutralized to obtain the free base.

Nucleophilic Substitution of a Haloacetamide

This two-step approach involves the initial synthesis of an N-isopropyl haloacetamide, followed
by a nucleophilic substitution with an amine source.

Workflow:

Isopropylamine

| | 2-chloro-N-

|—> isopropylacetamide

Acylation

Chloroacetyl chloride

> 2-amino-N-

Amine Source —Substitation®|_(Methylethylacetamide
(e.g., Ammonia, NaN3)

Click to download full resolution via product page

Nucleophilic substitution synthesis workflow.

Detailed Methodology (General Protocol):

e Synthesis of 2-chloro-N-isopropylacetamide: To a solution of isopropylamine and a base
(e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) at 0 °C,
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add chloroacetyl chloride dropwise. Stir the reaction mixture at room temperature for several
hours. Wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer and
concentrate to obtain the crude 2-chloro-N-isopropylacetamide, which can be purified by
recrystallization or chromatography.

e Amination: The 2-chloro-N-isopropylacetamide is then reacted with a source of ammonia,
such as a solution of ammonia in an alcohol, or by using a protected amine equivalent like
sodium azide followed by reduction. For direct amination, the chloroacetamide is dissolved in
a solvent like ethanol, and a concentrated solution of ammonia is added. The reaction is
typically heated in a sealed vessel. After completion, the solvent is removed, and the product
is isolated and purified.

Potential Biological Activities

While no specific biological studies on 2-amino-N-(methylethyl)acetamide have been found, the
broader class of N-substituted 2-aminoacetamides has been investigated for various biological
activities.

» Antimicrobial and Antiprotozoal Activities: Several studies have reported the synthesis and
evaluation of N-substituted aminoacetamides as potential antimicrobial and antiprotozoal
agents. These compounds have shown activity against various bacterial and parasitic
strains.[3][6] The structural similarity of 2-amino-N-(methylethyl)acetamide to these active
compounds suggests that it could be a candidate for antimicrobial screening programs.
Small amino acid amides, in general, are being explored as antimicrobial agents.

o Cytotoxicity: The cytotoxicity of related compounds has been evaluated against various cell
lines. For instance, some studies on poly(N-isopropyl acrylamide) have explored its
biocompatibility and cytotoxicity. Any potential therapeutic application of 2-amino-N-
(methylethyl)acetamide would require thorough cytotoxicity profiling.

It is important to note that these are potential areas of investigation based on the activity of
structurally related molecules, and specific biological data for 2-amino-N-
(methylethyl)acetamide is not yet available.

Conclusion
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2-amino-N-(methylethyl)acetamide is a small, synthetically accessible molecule. While a
complete experimental profile of its physicochemical properties is not yet available, this guide
provides a summary of the known information and outlines reliable methods for its synthesis.
The biological activities of related compounds suggest that it may be a valuable scaffold for
further investigation in drug discovery, particularly in the area of antimicrobial research. Further
studies are warranted to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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